molecular formula C9H12BrNO B13610700 (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine

Cat. No.: B13610700
M. Wt: 230.10 g/mol
InChI Key: PJNNDJJABOHHNT-ZCFIWIBFSA-N
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Description

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine: is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 2-bromo-3-methoxybenzaldehyde is converted to the corresponding amine via reductive amination. This involves the reaction with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions, to form corresponding phenols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: De-brominated amine.

    Substitution: Phenols or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving aromatic amines.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic amine moiety. The bromine and methoxy groups may also play a role in modulating its activity by influencing its electronic properties and binding affinity.

Comparison with Similar Compounds

    (1R)-1-(2-chloro-3-methoxyphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-(2-bromo-3-hydroxyphenyl)ethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness:

  • The presence of the bromine atom and methoxy group in (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-amine provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R)-1-(2-bromo-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

PJNNDJJABOHHNT-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)OC)Br)N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)Br)N

Origin of Product

United States

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